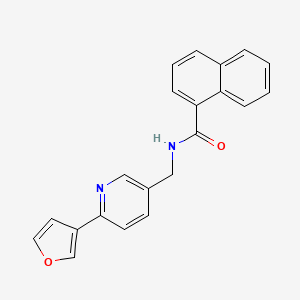

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)23-13-15-8-9-20(22-12-15)17-10-11-25-14-17/h1-12,14H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOWZBIBVYGWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through a multicomponent reaction involving 1,3-dicarbonyl compounds, aldehydes, and isocyanides.

Pyridine Ring Formation: The pyridine ring is often synthesized via cyclization reactions involving appropriate precursors such as β-ketoesters and ammonia.

Coupling Reactions: The furan and pyridine rings are then coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Naphthamide Formation: The final step involves the formation of the naphthamide moiety through amide bond formation reactions, typically using naphthoic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogenation reactions typically use palladium or platinum catalysts under hydrogen gas.

Substitution: Electrophilic substitution reactions may use reagents such as halogens and sulfonyl chlorides, while nucleophilic substitutions may involve nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted furans and pyridines depending on the reagents used.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs from the evidence include:

Key Comparisons :

- Pyridine Modifications: The target compound’s 6-furan-3-yl pyridine contrasts with 17c’s 5-benzyloxy-3,4,6-trimethylpyridine. 6y incorporates a pyridin-2-ylmethyl group but lacks a naphthamide, prioritizing indole and chlorobenzoyl groups for biological activity .

- Linker and Functional Groups :

- The methylene bridge in the target compound offers flexibility, akin to the allyloxy linker in II.50b , though the latter’s alkyne backbone may confer rigidity and alter solubility .

- Naphthamide vs. Sulfonamide : The target’s naphthamide group is less polar than the sulfonamide in 17c , which could reduce solubility but improve membrane permeability in biological contexts .

Physicochemical and Functional Properties

- Electrochemical Potential: 17c demonstrated electrochemical activity in polymer matrices, attributed to its sulfonamide group and pyridine core . The target compound’s furan-pyridine system could exhibit similar redox behavior but with enhanced electron density.

- Biological Activity: While 6y’s indole and chlorobenzoyl groups target enzymes, the absence of such motifs in the target compound implies a focus on non-pharmacological applications unless the naphthamide acts as a kinase-binding scaffold .

Limitations and Contradictions

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, a pyridine ring, and a naphthamide group. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Furan Ring : Synthesized via multicomponent reactions involving 1,3-dicarbonyl compounds.

- Pyridine Ring Formation : Achieved through cyclization reactions involving β-ketoesters and ammonia.

- Coupling Reactions : Furan and pyridine rings are coupled using cross-coupling reactions like Suzuki-Miyaura coupling with palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate signal transduction pathways and affect various cellular functions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated significant inhibition against:

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Salmonella typhi

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values were reported to range from 40 to 50 µg/mL, showing comparable effectiveness to standard antibiotics like ceftriaxone .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells (MCF-7). The compound's IC50 value was found to be approximately 225 µM, indicating its potential effectiveness in inhibiting cancer cell proliferation. The treated cells exhibited alterations in cell morphology and viability, suggesting that this compound may disrupt the cell cycle at the S phase .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antibacterial Efficacy :

- Objective : To assess the antibacterial potency against selected pathogens.

- Findings : The compound exhibited inhibition zones ranging from 19 mm to 30 mm against tested organisms, highlighting its potential as an antibacterial agent.

- Study on Anticancer Properties :

Comparison with Similar Compounds

This compound can be compared with other derivatives such as:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide | Antimicrobial and anticancer | Not specified |

| N-(allylcarbamothioyl) thiophene-2-carboxamide | Antituberculosis | High activity |

These comparisons highlight the unique structural features of this compound that confer distinct biological activities.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to identify hydrogen environments, such as aromatic protons from the furan and naphthamide moieties. Compare chemical shifts (δ) to structurally analogous compounds (e.g., pyridin-3-ylmethyl derivatives in , where δ 7.79–8.56 ppm corresponds to aromatic protons) .

- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirm molecular weight by detecting the molecular ion peak . For example, LCMS data in reported values (e.g., 755 [M+H]) for related carboxamide derivatives .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve isomers, as shown in , where purities ranged from 94% to 100% for pyridine derivatives .

Q. What synthetic strategies are reported for compounds containing the pyridin-3-ylmethyl-naphthamide scaffold?

- Methodological Answer :

- Amide Coupling : React 1-naphthoic acid with a pyridin-3-ylmethylamine intermediate using coupling agents like HATU or EDC (e.g., describes carboxamide formation via amine-acid coupling) .

- Heterocyclic Substitution : Introduce the furan-3-yl group via Suzuki-Miyaura cross-coupling, as seen in for pyridin-3-yl derivatives using trifluoromethylpyridine precursors .

- Purification : Employ SFC (Supercritical Fluid Chromatography) for chiral separation, as demonstrated in for resolving isomers with >99% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., kinase inhibition assays in used IC values with controlled ATP concentrations) .

- Purity Checks : Verify compound integrity via HPLC and LCMS to rule out degradation (e.g., highlights purity variations impacting activity) .

- Metabolite Screening : Use metabolic stability assays (e.g., liver microsomes) to identify active/inactive metabolites that may interfere with results .

Q. What computational approaches are suitable for predicting the binding mode of this compound to kinase targets?

- Methodological Answer :

- Molecular Docking : Model interactions with kinases (e.g., EZH2 in ) using software like AutoDock Vina. Focus on hydrogen bonding with the naphthamide carbonyl and π-π stacking with the pyridine ring .

- QSAR Modeling : Develop quantitative structure-activity relationships using substituent descriptors (e.g., trifluoromethyl groups in enhance kinase affinity) .

- MD Simulations : Perform molecular dynamics to assess binding stability over time, particularly for the furan moiety’s conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.